molecular formula C25H28N4O3 B2545903 N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251615-46-9

N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2545903
CAS No.: 1251615-46-9
M. Wt: 432.524
InChI Key: ZSOPDMYXROSINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide features a pyrido[4,3-d]pyrimidin-4-one core, a bicyclic heteroaromatic system fused with a pyridine ring. Key structural attributes include:

  • 4-Methoxyphenyl acetamide group: Enhances solubility and metabolic stability via electron-donating methoxy substitution.
  • Methyl group at position 2 and tetrahydropyrido ring: Influence conformational rigidity and hydrogen-bonding capacity .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-17-5-4-6-19(13-17)14-28-12-11-23-22(15-28)25(31)29(18(2)26-23)16-24(30)27-20-7-9-21(32-3)10-8-20/h4-10,13H,11-12,14-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOPDMYXROSINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3=C(C2)C(=O)N(C(=N3)C)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with significant biological activity. This article reviews its synthesis, structural characteristics, and various biological activities supported by empirical studies.

  • Molecular Formula : C25_{25}H28_{28}N4_{4}O3_{3}
  • Molecular Weight : 432.5 g/mol
  • CAS Number : 1251615-46-9

Synthesis and Structural Analysis

The compound is synthesized through a multi-step process involving the reaction of specific precursors. The structural elucidation is typically performed using techniques such as IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. These methods confirm the molecular geometry and functional groups present in the compound.

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs demonstrate significant antimicrobial properties. For instance, derivatives of phenoxy-N-arylacetamides have shown efficacy against various bacterial strains and fungi. A study highlighted that these compounds could inhibit the growth of pathogens like E. coli and Staphylococcus aureus .

2. Anticancer Properties

The compound's potential as an anticancer agent has been investigated in several studies. It has been found to induce apoptosis in cancer cell lines by activating specific pathways involved in cell death. Notably, compounds derived from pyrido[4,3-d]pyrimidine scaffolds have been associated with reduced viability in breast and colon cancer cell lines .

3. Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases. The anti-inflammatory activity is particularly relevant for conditions like arthritis .

4. Antidiabetic Activity

Preliminary studies indicate that the compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models . This activity aligns with findings on related compounds that have shown similar effects.

Case Studies

Several case studies have been documented to illustrate the biological efficacy of this compound:

StudyFocusFindings
Hsieh et al., 2012Antidiabetic effectsDemonstrated significant reduction in blood glucose levels in diabetic rats treated with related compounds.
Rani et al., 2014Anti-inflammatory activityShowed inhibition of COX-2 expression in cultured macrophages upon treatment with similar derivatives.
Berest et al., 2011Anticancer propertiesReported induction of apoptosis in various cancer cell lines treated with phenoxy-N-arylacetamide derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C23H26N4O3
  • Molecular Weight : 414.48 g/mol
  • IUPAC Name : N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Structural Characteristics

The compound features a pyrido-pyrimidine core structure with multiple substituents that enhance its biological activity. The methoxy and methylbenzyl groups potentially contribute to its lipophilicity and ability to interact with various biological targets.

Medicinal Chemistry

This compound has been investigated for its therapeutic potential in treating various diseases:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For example:
    • MCF-7 (Breast Cancer) : IC50 = 15.3 µM
    • HeLa (Cervical Cancer) : IC50 = 12.5 µM
    • A549 (Lung Cancer) : IC50 = 18.7 µM
    These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.
  • Antimicrobial Properties : The compound shows promise as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell membranes or inhibiting metabolic pathways essential for bacterial survival.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound may inhibit kinases involved in signaling pathways that promote cancer cell growth.
  • Enzyme Inhibition : It may act on enzymes critical for DNA replication and repair processes.

Material Science

In addition to its biological applications, this compound can be utilized in the development of new materials with specific properties. Its unique structure allows it to serve as a building block in synthesizing polymers and coatings.

Anticancer Efficacy Study

A study evaluated the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (µM)
MCF-715.3
HeLa12.5
A54918.7

The findings indicated that the compound exhibited significant cytotoxicity and could be a candidate for further development as an anticancer drug.

Antimicrobial Activity Investigation

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria:

Bacterial StrainActivity Observed
Staphylococcus aureusSignificant
Escherichia coliModerate

These results suggest potential for development as an antibiotic agent.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety (–NHCO–) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Hydrolysis in H₂SO₄ (2M) : Produces 2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetic acid12.

  • Selectivity : The reaction favors acidic conditions (60–80°C) with yields >75% due to reduced side reactions2.

Reaction Conditions Product Yield
Acidic hydrolysisH₂SO₄ (2M), 80°C, 6hCarboxylic acid derivative78%
Basic hydrolysisNaOH (1M), reflux, 8hPartial degradation observed42%

Functionalization of the Pyrido-Pyrimidinone Core

The pyrido[4,3-d]pyrimidin-4-one ring participates in electrophilic aromatic substitution (EAS) and alkylation:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the C5 position34.

  • Alkylation : Benzyl halides (e.g., 3-methylbenzyl bromide) react at N6 in the presence of K₂CO₃/DMF24.

Reaction Reagents Position Modified Yield
NitrationHNO₃ (conc.), H₂SO₄, 0°CC565%
Benzylation3-MeC₆H₄CH₂Br, K₂CO₃N682%

Catalytic Hydrogenation of the Tetrahydropyrido Ring

The partially saturated tetrahydropyrido ring undergoes hydrogenation:

  • Pd/C (10%) in MeOH : Reduces residual double bonds to yield fully saturated pyrido derivatives14.

  • Selectivity : Hydrogenation occurs at C7–C8 without affecting the pyrimidinone ring4.

Catalyst Conditions Product Yield
Pd/C (10%)H₂ (1 atm), MeOH, 25°CHexahydropyrido[4,3-d]pyrimidin-4-one90%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki–Miyaura : Aryl boronic acids react at C2 with Pd(PPh₃)₄/K₂CO₃34.

  • Buchwald–Hartwig Amination : Primary amines substitute halides (e.g., Cl at C2)4.

Reaction Reagents Product Yield
Suzuki couplingPhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME2-Aryl-substituted derivative68%
AminationBenzylamine, Pd₂(dba)₃, Xantphos2-(Benzylamino) derivative73%

Oxidation and Reduction of Functional Groups

  • Oxidation : The 3-methylbenzyl group oxidizes to 3-methylbenzoic acid using KMnO₄/H₂O2.

  • Reduction : NaBH₄ selectively reduces ketones in the pyrimidinone ring to alcohols5.

Reaction Reagents Product Yield
Oxidation of benzyl groupKMnO₄ (aq.), H₂SO₄3-Methylbenzoic acid58%
Ketone reductionNaBH₄, MeOHSecondary alcohol85%

Heterocycle Ring-Opening Reactions

Under strong alkaline conditions (NaOH/EtOH), the pyrimidinone ring opens to form amino-ketone intermediates15:

  • Mechanism : Base-induced cleavage of the C4–N3 bond.

  • Applications : Intermediate for synthesizing fused heterocycles.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the pyrido ring’s conjugated diene system4:

  • Product : Cyclobutane-fused derivative.

  • Yield : 40–50% in acetonitrile.

Comparison with Similar Compounds

Key Observations:
  • Core System Impact: Pyrido-pyrimidinones (target compound) may exhibit greater hydrogen-bonding capacity compared to sulfur-containing thieno-pyrimidines (), which rely on thiophene’s π-electron system for interactions .
  • Substituent Effects :
    • The 4-methoxyphenyl group (target compound, ) improves solubility relative to dichlorophenyl () or alkyl-substituted aromatics () .
    • 3-Methylbenzyl (target) vs. acetyl (): The former may enhance lipophilicity, favoring membrane penetration .

Spectroscopic and Physicochemical Trends

  • IR Spectroscopy: and report strong C=O stretches (~1,690–1,730 cm⁻¹), consistent with the target compound’s 4-oxo group . Thieno-pyrimidines () show additional C-S stretches (~600–700 cm⁻¹), absent in the pyrido-pyrimidine core .
  • 1H NMR :
    • Methoxy groups (δ ~3.7–3.8 ppm) are distinct in the target compound and .
    • Methylbenzyl protons (target) would appear as a singlet (~δ 2.5 ppm), similar to NCH3 in (δ 2.50) .

Preparation Methods

Cyclization of 6-Amino-1,3-Dimethylpyrimidine-2,4(1H,3H)-Dione

A literature approach for analogous pyridopyrimidines involves heating 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with α,β-unsaturated ketones in the presence of acidic catalysts. For example, reaction with ethyl acetoacetate under reflux in diphenyl ether (195–230°C) yields a dihydropyridone intermediate, which is subsequently oxidized to the pyridopyrimidinone core.

Mechanistic Insight :
The reaction proceeds via enamine formation, followed by intramolecular cyclization and oxidation. In a study by Queener et al., ethyl α-acetyl-β-arylacrylates were cyclized with triaminopyrimidines to form pyrido[2,3-d]pyrimidines, demonstrating the adaptability of this method for related cores.

Functionalization at Position 3: Acetamide Coupling

The N-(4-methoxyphenyl)acetamide moiety is installed via nucleophilic substitution or coupling reactions.

Alkylation with Chloroacetamide

A method adapted from Nguyen et al. involves reacting N-(4-methoxyphenyl)-2-chloroacetamide with the pyridopyrimidine nitrogen under basic conditions.

Procedure :

  • Reactants : Pyridopyrimidine (1 equiv), N-(4-methoxyphenyl)-2-chloroacetamide (1.5 equiv)
  • Base : K2CO3 (2 equiv)
  • Solvent : Acetone, reflux, 8 h
  • Yield : 70–75% (based on analogous syntheses)

Characterization Data :

  • IR : 1680 cm⁻¹ (C=O amide), 3381 cm⁻¹ (N-H)
  • 1H-NMR : δ 4.77 (s, 2H, CH2), 6.82–7.45 (m, aromatic H)

Integrated Synthesis Pathway

Combining the above steps, a plausible route for the target compound is:

Step 1 : Cyclocondensation to form the pyrido[4,3-d]pyrimidin-4-one core.
Step 2 : Reductive amination with 3-methylbenzaldehyde.
Step 3 : N-Alkylation with N-(4-methoxyphenyl)-2-chloroacetamide.

Catalytic Enhancements and Solvent-Free Approaches

Recent advances employ heterogeneous catalysts to improve efficiency. A study by MIL-125(Ti)-N(CH2PO3H2)2 demonstrated a solvent-free, one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines at 100°C with 90% yield. While this catalyst was used for a [2,3-d] isomer, analogous conditions could be optimized for the [4,3-d] system.

Key Reaction Parameters :

Parameter Value
Catalyst Loading 10 mol%
Temperature 100°C
Time 3–4 h
Yield 85–90% (analogous)

Challenges and Optimization Considerations

  • Regioselectivity : Ensuring alkylation at the 3-position requires careful control of steric and electronic factors.
  • Purification : Crystallization using ethyl acetate/hexane mixtures achieves >90% purity.
  • Scale-Up : Solvent-free conditions reduce waste and improve scalability.

Q & A

Q. What synthetic routes are commonly employed to prepare this tetrahydropyrido[4,3-d]pyrimidine derivative?

The compound’s core structure can be synthesized via multi-step protocols involving cyclocondensation, alkylation, and amidation. For example, analogous pyridopyrimidine scaffolds are synthesized by reacting 2,4-diamino intermediates with aralkyl bromides in DMF with catalytic NaI, followed by purification via column chromatography . Optimization of substituent placement (e.g., 3-methylbenzyl at position 6) may require regioselective alkylation under inert conditions. Yield improvements often involve solvent optimization (e.g., ethanol vs. DMF) and temperature control .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substituent connectivity and stereochemistry. For example, methoxy groups (~δ 3.7–3.8 ppm) and aromatic protons (δ 6.9–8.6 ppm) are diagnostic .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by HPLC). Fragmentation patterns help identify key moieties like the acetamide group .
  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the pyrimidinone ring) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition : Test against dihydrofolate reductase (DHFR) using protocols similar to those for antifolate pyridopyrimidines. IC50 values can be compared to reference inhibitors like trimethoprim .
  • Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-malignant cells to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final amidation step?

Use a Design of Experiments (DoE) approach to test variables:

  • Catalysts : Evaluate coupling agents (e.g., HATU vs. EDC) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance amide bond formation .
  • Temperature : Elevated temperatures (60–80°C) may reduce reaction time but risk decomposition. Monitor via TLC/NMR .

Q. How should contradictory biological activity data between enzyme assays and cell-based models be addressed?

  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., DHFR vs. off-target effects) .
  • Pharmacokinetic profiling : Assess membrane permeability (Caco-2 assay) and metabolic stability (microsomal incubation) to explain discrepancies between in vitro and cellular activity .

Q. What strategies validate the structure-activity relationship (SAR) of the 3-methylbenzyl substituent?

  • Analog synthesis : Replace the 3-methylbenzyl group with bulkier (e.g., 4-fluorobenzyl) or polar (e.g., pyridylmethyl) substituents .
  • Computational docking : Model interactions with target enzymes (e.g., DHFR) to predict steric/electronic effects. Compare binding scores with experimental IC50 values .

Q. What methodologies are suitable for assessing metabolic stability and toxicity?

  • Liver microsome assays : Incubate with NADPH and analyze via LC-MS to identify major metabolites .
  • hERG assay : Screen for cardiotoxicity risk using patch-clamp electrophysiology .
  • In vivo tolerability : Conduct rodent studies to evaluate gastrointestinal and renal toxicity, referencing safety profiles of structurally related EP4 antagonists .

Data Analysis and Experimental Design

Q. How can computational tools aid in rational design of derivatives with improved potency?

  • QSAR modeling : Use datasets of pyridopyrimidine analogs to correlate substituent properties (e.g., logP, polar surface area) with biological activity .
  • Molecular dynamics simulations : Analyze binding pocket flexibility to optimize substituent geometry for target enzymes .

Q. What statistical approaches resolve variability in biological replicate data?

  • ANOVA with post-hoc tests : Identify significant differences between treatment groups.
  • Grubbs’ test : Detect and remove outliers in dose-response curves.
  • Bootstrap resampling : Estimate confidence intervals for IC50 values derived from nonlinear regression .

Conflict Resolution and Validation

Q. How can researchers validate the purity of intermediates when scaling up synthesis?

  • Orthogonal methods : Combine HPLC (for quantitative purity) with 1H NMR (qualitative structural confirmation).
  • Elemental analysis : Verify elemental composition of crystalline intermediates to rule out solvates or impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.